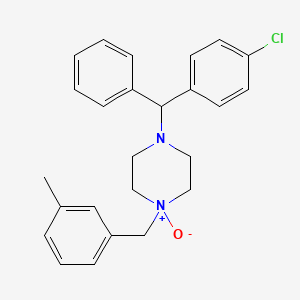

美克洛嗪 N'-氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Meclizine is used to prevent and control nausea, vomiting, and dizziness caused by motion sickness. It is also used for vertigo (dizziness or lightheadedness) caused by ear problems . Meclizine is an antihistamine .

Synthesis Analysis

A specific stability-indicating reversed-phase high-performance liquid chromatographic method was developed and validated for the estimation of meclizine hydrochloride (MEC) in tablet dosage form . The HPLC method has shown adequate separation of MEC from their degradation products .Molecular Structure Analysis

The molecular formula of Meclizine N’-Oxide is C25 H27 Cl N2 O and its molecular weight is 406.95 .Chemical Reactions Analysis

A specific stability-indicating reversed-phase high-performance liquid chromatographic method was developed and validated for the estimation of meclizine hydrochloride (MEC) in tablet dosage form . The HPLC method has shown adequate separation of MEC from their degradation products .Physical And Chemical Properties Analysis

The molecular formula of Meclizine N’-Oxide is C25 H27 Cl N2 O and its molecular weight is 406.95 .科学研究应用

帕金森病中的神经保护特性

美克洛嗪已被发现具有帕金森病细胞模型中的神经保护特性。它可以保护 SH-SY5Y 细胞和大鼠原代皮质培养物中的细胞免于凋亡和死亡。这种保护作用是通过它增强糖酵解和增加线粒体超极化的能力来介导的,使其成为帕金森病治疗进一步研究的候选药物 (Hong, Chau, & Schapira, 2016).

药物和生物液体中的伏安分析

已经开发出一种使用不同纳米修饰电极的美克洛嗪盐酸盐伏安行为的方法。该方法采用循环和方波伏安法,为分析药物和生物液体中的美克洛嗪盐酸盐提供了一种简单、精确、廉价且高度灵敏的方法 (Hendawy, Abdellatef, Hassan, & Abu Shagor, 2018).

代谢和药代动力学

美克洛嗪的药代动力学已被研究,揭示了其代谢和吸收的见解。一项研究表明,CYP2D6 是美克洛嗪代谢的主要酶,这可能导致其作用的可变性。这对它的临床应用有影响,特别是在治疗晕动症方面 (Wang et al., 2012).

亨廷顿病模型中的神经保护

美克洛嗪被发现可以在亨廷顿病模型中提供神经保护。这种作用并不归因于它的抗组胺或抗毒蕈碱活性,而是归因于它抑制线粒体呼吸的能力。这一发现为美克洛嗪在亨廷顿病治疗中的潜在治疗应用打开了大门 (Gohil et al., 2011).

保护肾脏免受缺血-再灌注损伤

美克洛嗪预处理已被证明可以保护肾脏免受缺血-再灌注损伤。这是通过增强糖酵解代谢和减弱线粒体呼吸、减少细胞损伤、炎症、氧化应激和肾小管损伤来实现的。这一发现表明美克洛嗪作为预防急性肾损伤的治疗剂的潜力 (Kishi et al., 2015).

对细胞色素 P450 3A 的抑制作用

美克洛嗪作为人孕烷 X 受体 (PXR) 的激动剂,并抑制人 CYP3A 酶。这种双重作用对 CYP3A 的功能活性产生了相反的影响,并突出了美克洛嗪药效学的复杂性 (Foo et al., 2015).

作用机制

Target of Action

Meclizine N’-Oxide is a metabolite of the histamine H1 receptor antagonist meclizine . The primary target of Meclizine N’-Oxide is likely to be the histamine H1 receptor . This receptor plays a crucial role in the transmission of signals in the central nervous system and is involved in various physiological functions such as smooth muscle contraction, vasodilation, bronchoconstriction, and regulation of sleep-wake cycles .

Mode of Action

As a metabolite of meclizine, Meclizine N’-Oxide is expected to share a similar mode of action. Meclizine acts as an antagonist at the histamine H1 receptor, meaning it binds to the receptor and inhibits its activation by histamine . This action can lead to a reduction in symptoms such as nausea, vomiting, and dizziness associated with motion sickness .

Biochemical Pathways

histaminergic neurotransmission pathway . By blocking the H1 receptor, Meclizine N’-Oxide can inhibit the transmission of signals from the vestibular nuclei and NTS to the CTZ and medullary vomiting center .

Pharmacokinetics

Meclizine, its parent compound, is known to have an onset of action of about 1 hour, with effects lasting between 8 to 24 hours . Meclizine is metabolized in the liver, primarily by the enzyme CYP2D6 . It is reasonable to assume that Meclizine N’-Oxide might have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The molecular and cellular effects of Meclizine N’-Oxide’s action are likely to be similar to those of meclizine. By blocking the H1 receptor, Meclizine N’-Oxide can reduce the transmission of signals that lead to symptoms of motion sickness, such as nausea, vomiting, and dizziness .

安全和危害

未来方向

属性

IUPAC Name |

4-[(4-chlorophenyl)-phenylmethyl]-1-[(3-methylphenyl)methyl]-1-oxidopiperazin-1-ium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27ClN2O/c1-20-6-5-7-21(18-20)19-28(29)16-14-27(15-17-28)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23/h2-13,18,25H,14-17,19H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTIJUDMDNMOFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C[N+]2(CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20709063 |

Source

|

| Record name | 4-[(4-Chlorophenyl)(phenyl)methyl]-1-[(3-methylphenyl)methyl]-1-oxo-1lambda~5~-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20709063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Meclizine N'-Oxide | |

CAS RN |

114624-69-0 |

Source

|

| Record name | 4-[(4-Chlorophenyl)(phenyl)methyl]-1-[(3-methylphenyl)methyl]-1-oxo-1lambda~5~-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20709063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrido[2,3-b]pyrazin-3-amine](/img/structure/B587363.png)

![4-Methyl-1H-imidazo[4,5-F]quinoline](/img/structure/B587369.png)